molecular formula C7H3BrFIO B15206007 2-Bromo-3-fluoro-4-iodobenzaldehyde

2-Bromo-3-fluoro-4-iodobenzaldehyde

Cat. No.: B15206007
M. Wt: 328.90 g/mol
InChI Key: NIWMTWNVPHQJQA-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-iodobenzaldehyde is an aromatic compound with the molecular formula C7H3BrFIO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-4-iodobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination, fluorination, and iodination of benzaldehyde derivatives under controlled conditions. For instance, the bromination can be achieved using bromine or N-bromosuccinimide, while fluorination can be done using fluorine gas or other fluorinating agents. Iodination is often carried out using iodine or iodinating reagents like iodine monochloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-fluoro-4-iodobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-iodobenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing halogen atoms and the aldehyde group. This makes it reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved vary based on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-4-iodobenzaldehyde is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring along with the aldehyde group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C7H3BrFIO

Molecular Weight

328.90 g/mol

IUPAC Name

2-bromo-3-fluoro-4-iodobenzaldehyde

InChI

InChI=1S/C7H3BrFIO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H

InChI Key

NIWMTWNVPHQJQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)Br)F)I

Origin of Product

United States

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